molecular formula C23H18BrClN2O2 B4553227 N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

Cat. No.: B4553227
M. Wt: 469.8 g/mol
InChI Key: WHQZYSOCVBMTNM-STZFKDTASA-N
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Description

N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide is a complex organic compound that features a combination of bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide typically involves a multi-step process. One common method includes the condensation of 4-bromoaniline with 3-methylaniline in the presence of a suitable catalyst. This is followed by the introduction of a chlorobenzamide moiety through a coupling reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(4-bromophenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
  • (Z)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine

Uniqueness

N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O2/c1-15-5-4-6-18(13-15)26-23(29)21(14-16-9-11-17(24)12-10-16)27-22(28)19-7-2-3-8-20(19)25/h2-14H,1H3,(H,26,29)(H,27,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQZYSOCVBMTNM-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
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N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
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N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
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N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Reactant of Route 5
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N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Reactant of Route 6
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N-[(Z)-1-(4-bromophenyl)-3-(3-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

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